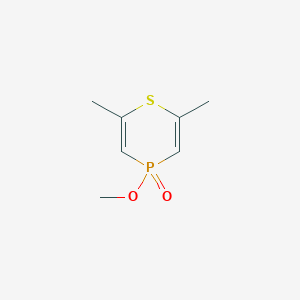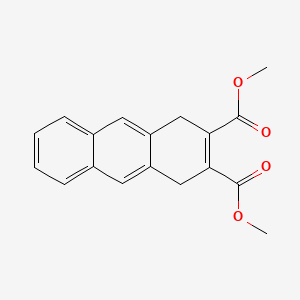
1,1,2,2-Tetrafluoro-1,2-dimethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrafluoro-1,2-dimethyldisilane is a fluorinated organosilicon compound It is characterized by the presence of two silicon atoms, each bonded to two fluorine atoms and one methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrafluoro-1,2-dimethyldisilane typically involves the reaction of silicon-based precursors with fluorinating agents. One common method includes the reaction of 1,2-dimethyldisilane with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetrafluoro-1,2-dimethyldisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other fluorinated silicon compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state silicon compounds.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide, while substitution reactions can produce various halogenated silicon compounds.
Applications De Recherche Scientifique
1,1,2,2-Tetrafluoro-1,2-dimethyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other fluorinated organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of novel biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of high-performance materials, including coatings and sealants, due to its chemical stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrafluoro-1,2-dimethyldisilane involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrachloro-1,2-dimethyldisilane: This compound is similar in structure but contains chlorine atoms instead of fluorine.
1,1,1,2-Tetrachloro-2,2-difluoroethane: Another fluorinated compound with a different structural arrangement.
Uniqueness
1,1,2,2-Tetrafluoro-1,2-dimethyldisilane is unique due to the presence of both fluorine and silicon atoms, which impart distinct chemical properties. The fluorine atoms provide high electronegativity and chemical stability, while the silicon atoms contribute to the compound’s reactivity and versatility in various applications.
Propriétés
Numéro CAS |
56998-69-7 |
|---|---|
Formule moléculaire |
C2H6F4Si2 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
[difluoro(methyl)silyl]-difluoro-methylsilane |
InChI |
InChI=1S/C2H6F4Si2/c1-7(3,4)8(2,5)6/h1-2H3 |
Clé InChI |
XXTMEDZEZROTDU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](F)(F)[Si](C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(R)-propylsulfinyl]-](/img/structure/B14632125.png)
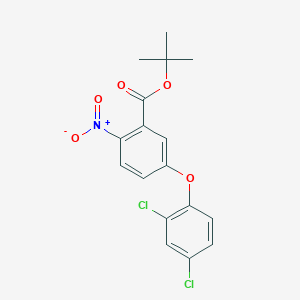
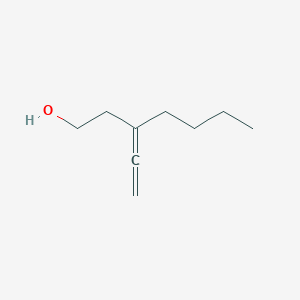
![Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14632132.png)
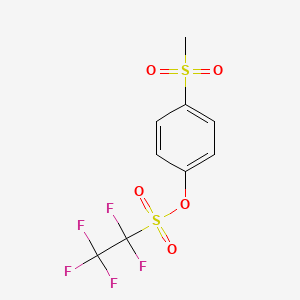
![Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B14632140.png)
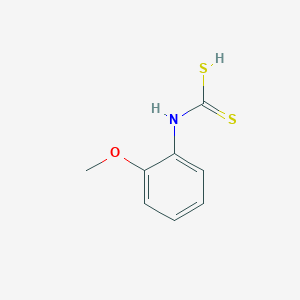
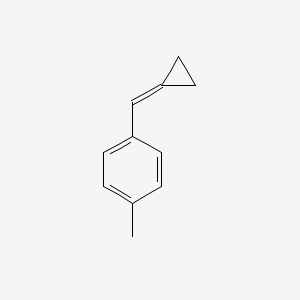
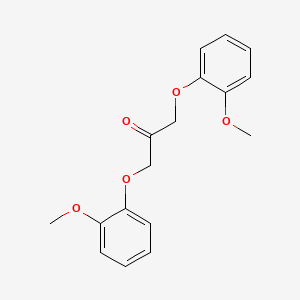
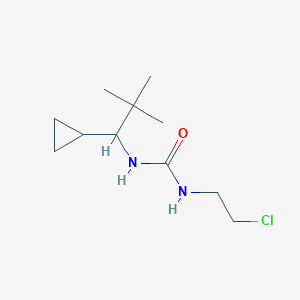
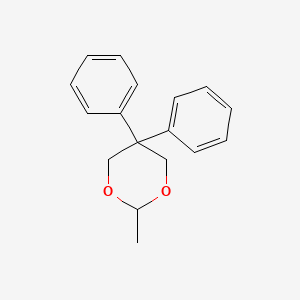
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde](/img/structure/B14632158.png)
